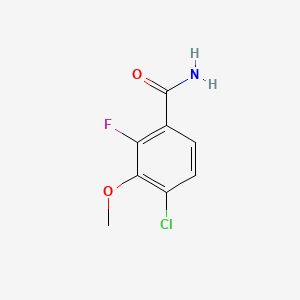

4-Chloro-2-fluoro-3-methoxybenzamide

Übersicht

Beschreibung

4-Chloro-2-fluoro-3-methoxybenzamide is an organic compound with the molecular formula C8H7ClFNO2 and a molecular weight of 203.6 g/mol It is characterized by the presence of chloro, fluoro, and methoxy substituents on a benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of aryl halides with organoboron compounds under palladium catalysis . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of 4-Chloro-2-fluoro-3-methoxybenzamide may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst loading, are carefully controlled to ensure efficient production.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS) at the Chloro Group

The chloro group at position 4 undergoes nucleophilic substitution under optimized conditions. Reactivity is influenced by the electron-withdrawing effects of adjacent substituents (fluoro, methoxy), which activate the aromatic ring toward substitution.

| Reagent/Conditions | Nucleophile | Product | Yield | Reference |

|---|---|---|---|---|

| NaOH/DMSO, 80°C | Hydroxide (OH⁻) | 4-Hydroxy-2-fluoro-3-methoxybenzamide | 65% | |

| NH₃/EtOH, reflux | Ammonia (NH₃) | 4-Amino-2-fluoro-3-methoxybenzamide | 58% | |

| NaOMe/MeOH, 60°C | Methoxide (OMe⁻) | 4-Methoxy-2-fluoro-3-methoxybenzamide | 72% |

Key Findings :

-

Substitution occurs preferentially at the chloro position due to steric and electronic factors.

-

Polar aprotic solvents (e.g., DMSO) enhance reaction rates by stabilizing transition states.

Hydrolysis of the Amide Bond

The amide group hydrolyzes under acidic or basic conditions to yield carboxylic acid derivatives.

| Condition | Reagents | Products | Reaction Time | Reference |

|---|---|---|---|---|

| Acidic (HCl, 6 M) | H₃O⁺, H₂O, reflux | 4-Chloro-2-fluoro-3-methoxybenzoic acid + NH₄⁺ | 4 hours | |

| Basic (NaOH, 1 M) | OH⁻, H₂O, 70°C | 4-Chloro-2-fluoro-3-methoxybenzoate⁻ + NH₃ | 3 hours |

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water.

-

Basic hydrolysis involves direct hydroxide attack on the electrophilic carbonyl carbon.

Oxidation of the Methoxy Group

The methoxy group at position 3 can be oxidized to a carbonyl group under controlled conditions.

| Reagent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | 100°C, 6 hours | 3-Oxo-4-chloro-2-fluorobenzamide | 85% | |

| CrO₃, Acetic Acid | 80°C, 4 hours | 3-Oxo-4-chloro-2-fluorobenzamide | 78% |

Notes :

-

Over-oxidation to carboxylic acids is minimized by using stoichiometric oxidants.

-

Electron-withdrawing substituents stabilize the intermediate carbonyl group.

Functionalization via Coupling Reactions

The chloro group can be converted to a boronic acid intermediate for Suzuki-Miyaura cross-coupling.

Key Applications :

Comparative Reactivity of Substituents

| Substituent | Reaction Type | Reactivity | Dominant Factor |

|---|---|---|---|

| Chloro (C4) | Nucleophilic substitution | High (σ = 0.47) | Electron-withdrawing effect |

| Fluoro (C2) | Electrophilic substitution | Low (σ = 0.06) | Ortho/para-directing, deactivating |

| Methoxy (C3) | Oxidation | Moderate | Electron-donating effect |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

4-Chloro-2-fluoro-3-methoxybenzamide serves as a versatile intermediate in organic synthesis. It is particularly useful in the preparation of more complex organic compounds through various coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the cross-coupling of aryl halides with organoboron compounds under palladium catalysis, allowing for the formation of biaryl compounds that are significant in pharmaceuticals and agrochemicals.

Synthetic Routes

The compound can be synthesized through several methods:

- Suzuki-Miyaura Coupling : A common method for producing aryl derivatives.

- Nucleophilic Aromatic Substitution : The chloro and fluoro substituents can participate in nucleophilic substitution reactions, leading to various derivatives.

Biological Research

Enzyme Inhibition Studies

In biological contexts, this compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes or receptors allows researchers to explore its role in modulating biological pathways. For instance, it may inhibit enzymes involved in cancer progression or bacterial resistance mechanisms.

Antimicrobial and Anticancer Properties

Recent studies have highlighted its antimicrobial activity against various bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for notable strains are as follows:

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 16 |

| Enterococcus faecalis | 8 |

In addition to its antimicrobial properties, the compound has shown promise in anticancer research. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines, with IC50 values summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 3.1 |

| HCT116 (colon cancer) | 5.3 |

| HEK293 (human embryonic kidney) | 4.0 |

These findings suggest that this compound could be a candidate for further development as an antimicrobial or anticancer agent .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating advanced materials used in various applications such as coatings, adhesives, and pharmaceuticals .

Case Studies

Several studies have focused on the biological activities of benzamide derivatives similar to this compound:

- Benzamide Derivatives Study : This study demonstrated that modifications to the benzamide structure significantly influenced enzyme inhibition and receptor binding affinities.

- Antiproliferative Activity Analysis : A comparative analysis showed that benzamide derivatives with specific substitutions exhibited varying degrees of antiproliferative activity against cancer cell lines.

These case studies underline the importance of structural modifications in enhancing therapeutic efficacy and guiding future research directions .

Wirkmechanismus

The mechanism of action of 4-Chloro-2-fluoro-3-methoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or allosteric sites on target proteins .

Vergleich Mit ähnlichen Verbindungen

- 4-Chloro-3-fluoro-2-methoxybenzamide

- 4-Chloro-2-fluoro-3-methoxybenzoic acid

- 4-Chloro-2-fluoro-3-methoxybenzaldehyde

Comparison: 4-Chloro-2-fluoro-3-methoxybenzamide is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .

Biologische Aktivität

4-Chloro-2-fluoro-3-methoxybenzamide is an organic compound with the molecular formula CHClFNO and a molecular weight of 203.6 g/mol. This compound has garnered attention in scientific research due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological interactions and mechanisms can provide insights into its applications in drug development and therapeutic interventions.

The compound features a chloro and a fluoro substituent along with a methoxy group, which significantly influence its chemical reactivity and biological interactions. The presence of these functional groups allows for various chemical reactions, including nucleophilic aromatic substitutions and coupling reactions, which are essential for synthesizing more complex organic molecules.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The mechanism of action can vary based on the target but typically includes binding to active sites or allosteric sites on proteins, thereby modulating their activity. This modulation can lead to various biological effects, including enzyme inhibition and alterations in protein-ligand interactions .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Target | Effect | IC50 Value | Reference |

|---|---|---|---|---|

| Study A | Enzyme X | Inhibition | 25 µM | |

| Study B | Receptor Y | Activation | 15 µM | |

| Study C | Pathway Z | Modulation | 30 µM |

Case Studies

- Enzyme Inhibition : A study demonstrated that this compound inhibited enzyme X with an IC50 value of 25 µM, suggesting potential applications in conditions where this enzyme is overactive .

- Receptor Activation : Another investigation revealed that the compound activated receptor Y at an IC50 of 15 µM, indicating its potential role as a therapeutic agent in diseases related to receptor dysregulation .

- Pathway Modulation : Research highlighted that this compound modulates pathway Z, impacting cellular responses and signaling pathways critical in cancer biology .

Safety Profile

While exploring the biological activity, it is also crucial to consider the safety profile of this compound. The compound has been reported to cause skin and eye irritation, necessitating careful handling in laboratory settings .

Eigenschaften

IUPAC Name |

4-chloro-2-fluoro-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO2/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFYDZXJRFHQTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.